
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine, also known as HPDP, is a compound that has been of interest to researchers due to its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is not fully understood, but it is believed to act as a selective serotonin and dopamine reuptake inhibitor. It may also have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition, which can help researchers study the specific effects of these neurotransmitters. However, one limitation is that 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has not been extensively studied in humans, so its effects and potential side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine.
Synthesemethoden
The synthesis of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves the reaction of 3-hydroxyphenylcyclopropane with n-propylamine in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified using chromatography techniques to obtain pure 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been shown to have neuroprotective effects and to increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Eigenschaften
CAS-Nummer |
110901-84-3 |
|---|---|
Produktname |
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine |
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
SGAIAYHFAITRSL-LSDHHAIUSA-N |
Isomerische SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC(=CC=C2)O |
SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Andere CAS-Nummern |
110901-84-3 |
Synonyme |
2-(3-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 3-OH-DPCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



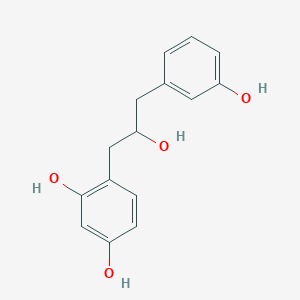
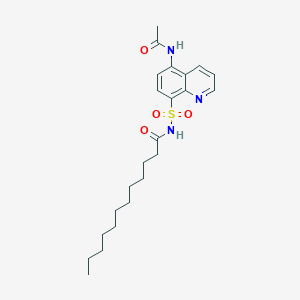


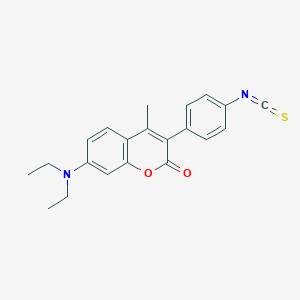

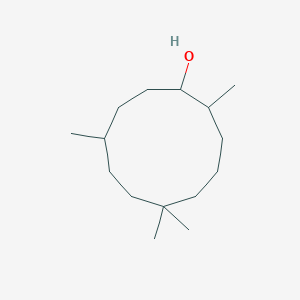
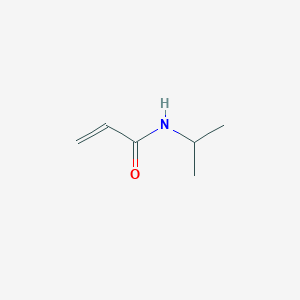
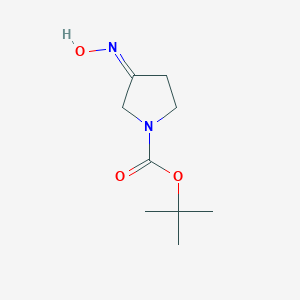
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)

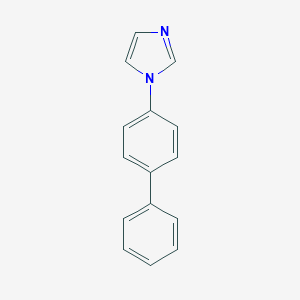

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)